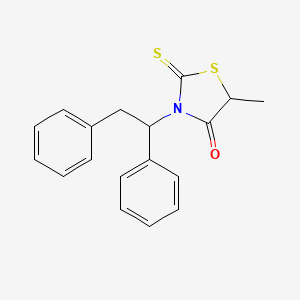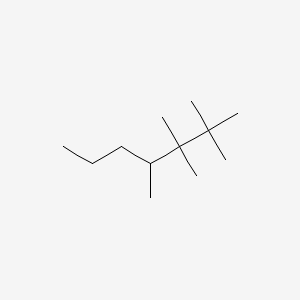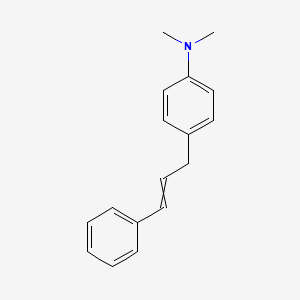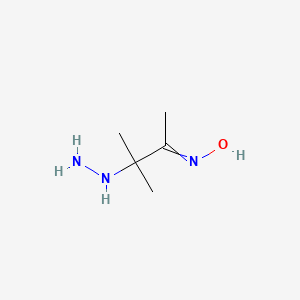![molecular formula C15H12ClNO3S B14548642 4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate CAS No. 62262-66-2](/img/structure/B14548642.png)
4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate is an organic compound that features a complex structure with a chlorophenyl group, a carbamoyl group, a sulfanyl linkage, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenyl isocyanate with thiophenol to form 4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}benzene. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carbamoyl group can interact with amino acid residues in enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Bromophenyl)carbamoyl]sulfanyl}phenyl acetate
- 4-{[(4-Methylphenyl)carbamoyl]sulfanyl}phenyl acetate
- 4-{[(4-Nitrophenyl)carbamoyl]sulfanyl}phenyl acetate
Uniqueness
4-{[(4-Chlorophenyl)carbamoyl]sulfanyl}phenyl acetate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and biological activity compared to similar compounds with different substituents. The chlorophenyl group can also influence the compound’s solubility and stability, making it a valuable molecule for various applications.
Properties
CAS No. |
62262-66-2 |
|---|---|
Molecular Formula |
C15H12ClNO3S |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)carbamoylsulfanyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3S/c1-10(18)20-13-6-8-14(9-7-13)21-15(19)17-12-4-2-11(16)3-5-12/h2-9H,1H3,(H,17,19) |
InChI Key |
ZAGKOZORFBLHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)SC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-([1,1'-Biphenyl]-4-yl)-3-ethoxy-1H-1,2,4-triazole](/img/structure/B14548568.png)
![4-Methyl-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B14548586.png)
![2,3-Bis{2-[2-(methylsulfanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14548587.png)
![2-Ethylhexyl [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14548591.png)






![2-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14548615.png)
![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzonitrile](/img/structure/B14548619.png)
